molecular formula C13H11N3O B126388 2-Ethyl Milrinone CAS No. 78504-63-9

2-Ethyl Milrinone

Cat. No.: B126388
CAS No.: 78504-63-9
M. Wt: 225.25 g/mol
InChI Key: RWYYNPUQZIPKQN-UHFFFAOYSA-N
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Scientific Research Applications

2-Ethyl Milrinone has a wide range of applications in scientific research:

Mechanism of Action

Milrinone, a related compound, is a positive inotrope and vasodilator with little chronotropic activity . It is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl Milrinone typically involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl Milrinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl Milrinone is unique due to its specific structural modifications, which may enhance its efficacy and safety profile compared to other similar compounds. These modifications can influence its pharmacokinetics, making it potentially more effective in certain therapeutic applications .

Properties

IUPAC Name

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYNPUQZIPKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512086
Record name 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78504-63-9
Record name 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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